molecular formula C12H18OSi B14242736 [(2,3-Dihydro-1H-inden-5-yl)oxy](trimethyl)silane CAS No. 502470-28-2

[(2,3-Dihydro-1H-inden-5-yl)oxy](trimethyl)silane

Cat. No.: B14242736
CAS No.: 502470-28-2
M. Wt: 206.36 g/mol
InChI Key: HGKGSBUSUIVLQR-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-5-yl)oxysilane is a chemical compound that features a unique structure combining an indane moiety with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-inden-5-yl)oxysilane typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

2,3-Dihydro-1H-inden-5-ol+Trimethylsilyl chloride(2,3-Dihydro-1H-inden-5-yl)oxysilane+HCl\text{2,3-Dihydro-1H-inden-5-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(2,3-Dihydro-1H-inden-5-yl)oxysilane} + \text{HCl} 2,3-Dihydro-1H-inden-5-ol+Trimethylsilyl chloride→(2,3-Dihydro-1H-inden-5-yl)oxysilane+HCl

Industrial Production Methods

While specific industrial production methods for (2,3-Dihydro-1H-inden-5-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-5-yl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(2,3-Dihydro-1H-inden-5-yl)oxysilane has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for alcohols, allowing for selective reactions to occur on other parts of the molecule.

    Material Science: The compound can be used in the synthesis of silicon-based polymers and materials with unique properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action for (2,3-Dihydro-1H-inden-5-yl)oxysilane primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group can be easily removed under mild acidic or basic conditions, allowing for the regeneration of the free alcohol. This makes it a valuable tool in multi-step synthetic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydro-1H-inden-5-yl)oxysilane
  • (2,3-Dihydro-1H-inden-5-yl)oxysilane
  • (2,3-Dihydro-1H-inden-5-yl)oxysilane

Uniqueness

(2,3-Dihydro-1H-inden-5-yl)oxysilane is unique due to its specific combination of an indane moiety and a trimethylsilyl group. This combination provides a balance of stability and reactivity, making it particularly useful in organic synthesis as a protecting group.

Properties

CAS No.

502470-28-2

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-yloxy(trimethyl)silane

InChI

InChI=1S/C12H18OSi/c1-14(2,3)13-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3

InChI Key

HGKGSBUSUIVLQR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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